2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanamine hydrochloride
Overview
Description
2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanamine hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanamine hydrochloride typically involves the reaction of 2,5-dioxabicyclo[4.1.0]heptane with an appropriate amine under acidic conditions. The reaction conditions may vary depending on the specific synthetic route chosen.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using reactors designed to handle the specific reaction conditions required for the synthesis. The process may include purification steps to ensure the final product meets the desired purity standards.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the biological activity of related compounds.
Medicine: Investigating potential therapeutic uses in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanamine hydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine
2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol
Properties
IUPAC Name |
2,5-dioxabicyclo[4.1.0]heptan-7-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-3-4-5-6(4)9-2-1-8-5;/h4-6H,1-3,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAVNCOZQDQZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C(C2O1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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